molecular formula C20H14N4S B1222339 4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No. B1222339
M. Wt: 342.4 g/mol
InChI Key: KLSWQJCVHWEYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is an organic heterobicyclic compound, an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a thienopyrimidine.

Scientific Research Applications

Antimicrobial Activity

4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine derivatives demonstrate significant antimicrobial activity. A study by El‐Sayed et al. (2012) synthesized derivatives of 5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidine-4-one, exhibiting high antimicrobial activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, and Candida albicans (El‐Sayed et al., 2012). Similarly, Tolba et al. (2018) synthesized new thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents, showing remarkable activity against bacteria and fungi (Tolba et al., 2018).

Fluorescence and Computational Analysis

Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including derivatives of 4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine, have been synthesized and analyzed for their solid-state fluorescence properties. Yokota et al. (2012) researched these compounds, finding strong solid-state fluorescence in certain derivatives, quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).

Anticancer Properties

Research on thieno[2,3-d]pyrimidine derivatives has indicated their potential as anticancer agents. Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, showing potent growth inhibition of tumor cells expressing folate receptors. These compounds exhibited dual inhibition of specific enzymes, making them distinct from other antifolates (Deng et al., 2009).

Synthesis Methods and Structural Analysis

Advanced synthesis methods and structural analyses have been conducted on thieno[2,3-d]pyrimidine derivatives. For example, Yang et al. (2014) reported a facile synthesis procedure for a specific thieno[2,3-d]pyrimidine derivative, highlighting its planar conformation and crystal structure through X-ray diffraction analysis (Yang et al., 2014).

Antitrichinellosis and Antiprotozoal Activity

These compounds also exhibit promising antitrichinellosis and antiprotozoal effects. Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole, revealing high activity against Trichinella spiralis and certain protozoa (Mavrova et al., 2010).

properties

Product Name

4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Molecular Formula

C20H14N4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-(benzimidazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H14N4S/c1-13-6-8-14(9-7-13)15-10-25-20-18(15)19(21-11-22-20)24-12-23-16-4-2-3-5-17(16)24/h2-12H,1H3

InChI Key

KLSWQJCVHWEYCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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